molecular formula C19H19N3O4S B10985657 ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10985657
M. Wt: 385.4 g/mol
InChI Key: GNXGXBRDLJDWLO-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features an indole ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketones under basic conditions.

    Coupling Reaction: The acetylated indole derivative is coupled with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of the carbonyl groups, leading to alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for anti-cancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the bioactive properties of both the indole and thiazole rings, which enhances its potential in medicinal chemistry and biological research.

Biological Activity

Ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound is characterized by several key structural features:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 385.4 g/mol
  • Functional Groups : It contains an ethyl ester group, an indole moiety, and a thiazole ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the thiazole ring.
  • Acetylation of the indole structure.
  • Esterification to produce the final compound.

These synthetic pathways are crucial for producing derivatives with enhanced biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line Viability Reduction (%) Reference
A549 (Lung cancer)39.8%
Caco-2 (Colorectal)31.9%

The compound's mechanism involves interaction with cellular pathways that regulate apoptosis and cell proliferation.

Antimicrobial Activity

The thiazole ring in the compound suggests potential antimicrobial properties. Preliminary studies show that it may exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi:

Microorganism MIC (µM) Activity
Staphylococcus aureus5.64Moderate
Escherichia coli8.33Moderate
Candida albicans16.69Moderate

These findings position this compound as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Compounds with indole structures often exhibit anti-inflammatory effects. This compound may also possess such properties, although specific data is still emerging.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Anticancer Studies : A study involving multiple thiazole derivatives showed that modifications to the thiazole ring significantly affected anticancer activity, suggesting that this compound could be optimized for better efficacy .
  • Antimicrobial Research : Comparative studies on similar compounds have shown that those containing indole and thiazole structures often demonstrate enhanced antimicrobial activity against resistant strains .

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-acetylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H19N3O4S/c1-3-26-18(25)8-13-11-27-19(20-13)21-17(24)10-22-9-15(12(2)23)14-6-4-5-7-16(14)22/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,21,24)

InChI Key

GNXGXBRDLJDWLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

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